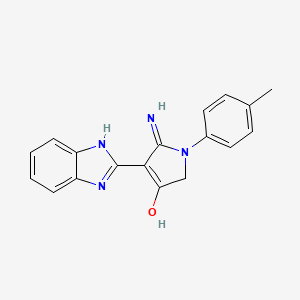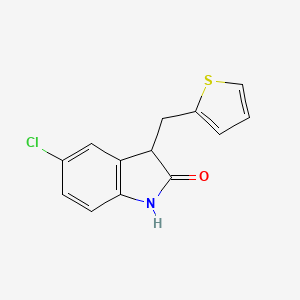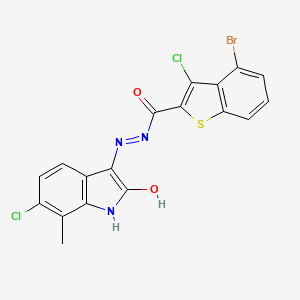![molecular formula C18H18ClNO2S B6061692 (3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6061692.png)
(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone is a synthetic compound that belongs to the class of synthetic cannabinoids. It is also known by the name of UR-144 or KM-X1. The compound has been widely studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of (3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone is not fully understood. However, it is believed to act as a potent agonist of the cannabinoid receptor CB1. The compound has been shown to have a high affinity for the CB1 receptor and can activate it with high potency.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to produce a range of effects on the central nervous system, including sedation, hypothermia, and analgesia. The compound has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for abuse and dependence. Therefore, caution must be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone. One direction is to study its effects on the endocannabinoid system in more detail and to further understand its mechanism of action. Another direction is to study its potential therapeutic uses, such as in the treatment of pain or inflammation. Additionally, further studies can be conducted to investigate its potential for abuse and dependence and to develop strategies to mitigate these risks.
Synthesemethoden
The synthesis method of (3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone involves the reaction of 1-pentyl-3-(3-methyl-2-thienyl)indole with 1-(3-chlorophenyl)-3-(piperidin-1-yl)propan-1-one in the presence of a Lewis acid catalyst. The reaction takes place under reflux conditions in anhydrous toluene. The resulting product is purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone has been widely studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes. The compound has also been used to study the effects of synthetic cannabinoids on the central nervous system.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[1-(3-methylthiophene-2-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-12-7-9-23-17(12)18(22)20-8-3-5-14(11-20)16(21)13-4-2-6-15(19)10-13/h2,4,6-7,9-10,14H,3,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAIVXOLDVJNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)


![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6061672.png)

